![molecular formula C13H16F3N3O B2762467 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2201739-00-4](/img/structure/B2762467.png)
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to exhibit antifungal activity , suggesting that they may interfere with essential biochemical pathways in fungi.
Result of Action
Some compounds with similar structures have shown promising antifungal activity . This suggests that the compound might inhibit the growth of certain fungi, but further studies are needed to confirm this and elucidate the underlying mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with a suitable nucleophile to introduce the bicyclic structure. The reaction conditions often involve the use of cesium carbonate (Cs2CO3) as a base and ethyl 4-hydroxybenzoate as a nucleophile, with the reaction carried out at room temperature for 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid: Shares the trifluoromethyl-pyrimidine moiety but differs in the attached functional groups and overall structure.
5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Contains similar pyrimidine and trifluoromethyl groups but includes additional halogen and amide functionalities.
Uniqueness
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with the trifluoromethyl-pyrimidine moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and enhanced biological activity.
Eigenschaften
IUPAC Name |
3-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)6-12(18-8)20-10-7-19-4-2-9(10)3-5-19/h6,9-10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKHNKKPBXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CN3CCC2CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)
![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)
![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)
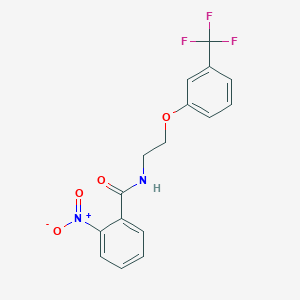
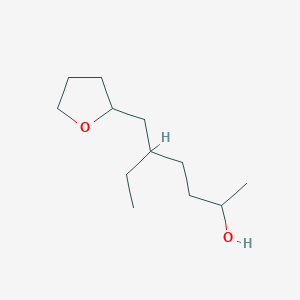
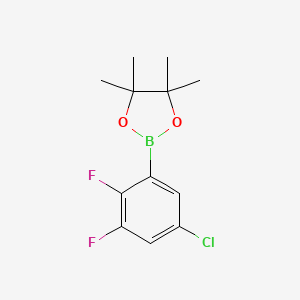
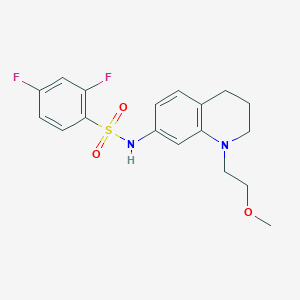
![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)
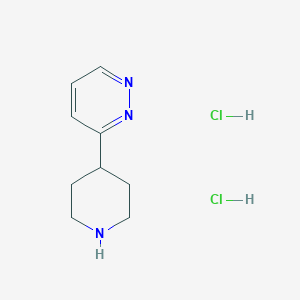

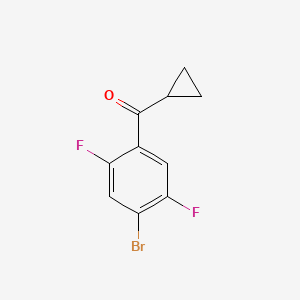
![2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone](/img/structure/B2762406.png)
